3-Amino-5-(4-aminophenyl)-5-methylimidazolidine-2,4-dione
Description
3-Amino-5-(4-aminophenyl)-5-methylimidazolidine-2,4-dione is a bicyclic organic compound featuring an imidazolidine-2,4-dione core substituted with a 4-aminophenyl group at the 5-position and an amino group at the 3-position. This structure combines electron-rich aromatic and polar functional groups, making it a candidate for diverse chemical and pharmacological applications.
Properties
IUPAC Name |
3-amino-5-(4-aminophenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-10(6-2-4-7(11)5-3-6)8(15)14(12)9(16)13-10/h2-5H,11-12H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQHSRKIFGNKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)N)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Amino-5-(4-aminophenyl)-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-nitrobenzaldehyde with methylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate undergoes cyclization with urea under acidic conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-Amino-5-(4-aminophenyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolidine diones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Scientific Research Applications
3-Amino-5-(4-aminophenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-aminophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Key Observations :
- Polarity: The 3-amino group in the target compound increases polarity compared to non-amino analogs (e.g., 5-(4-aminophenyl)-5-methylimidazolidine-2,4-dione) .
- Lipophilicity : Halogenated derivatives (e.g., 4-fluorophenyl, 4-chlorophenyl) exhibit higher logP values, impacting membrane permeability in biological systems .
Physicochemical Properties
- Solubility: The 3-amino group improves aqueous solubility compared to methoxy or halogenated analogs. For example, 3-amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione has a predicted collision cross-section (CCS) of 151.4 Ų for [M+H]⁺, indicating moderate polarity .
- Stability : Fluorinated derivatives (e.g., 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione) demonstrate enhanced thermal and oxidative stability due to C-F bond strength .
Biological Activity
3-Amino-5-(4-aminophenyl)-5-methylimidazolidine-2,4-dione, also known as a derivative of imidazolidine, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique imidazolidine core structure, which is known to influence its biological activity. Its chemical formula is , with a molecular weight of approximately 196.22 g/mol. The presence of amino groups and the phenyl ring are critical for its interactions with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of imidazolidine compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound 1 | A549 | 2.12 ± 0.21 | 2D |
| Compound 1 | NCI-H358 | 0.85 ± 0.05 | 2D |
| Compound 2 | HCC827 | 5.13 ± 0.97 | 3D |
| Compound 3 | A549 | 6.75 ± 0.19 | 2D |
In these studies, the compound demonstrated IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of imidazolidine derivatives have also been explored. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria through various mechanisms, including disruption of bacterial cell membranes and interference with essential metabolic pathways.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
These findings indicate that the compound has a promising profile for further exploration as an antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar compounds have been shown to bind to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
A notable case study involved the evaluation of a closely related imidazolidine derivative in a preclinical model of lung cancer. The study reported significant tumor regression in treated mice compared to controls, highlighting the compound's potential efficacy in vivo .
Another study focused on the antimicrobial effects against Staphylococcus aureus, where the compound was administered in varying doses to assess its therapeutic index and safety profile. Results showed effective bacterial clearance without significant toxicity to host cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
